molecular formula C13H9FN4 B7836260 2-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine

2-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B7836260
M. Wt: 240.24 g/mol
InChI Key: XSDUWNYQRGVFFM-UHFFFAOYSA-N
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Description

2-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This compound, in particular, features a fluorophenyl group attached to the triazole ring, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine typically involves the reaction of 4-fluorophenylhydrazine with a suitable pyridine derivative under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Hydroxylated derivatives, carboxylic acids.

  • Reduction: Amines, hydrazines.

  • Substitution: Amides, ethers, thioethers.

Scientific Research Applications

Chemistry: In chemistry, 2-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: The compound has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs targeting various pathogens.

Medicine: In medicine, the compound is being investigated for its potential use in treating diseases such as cancer and inflammatory conditions. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industry, the compound is used in the synthesis of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which 2-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances the compound's binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 2-[5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine

  • 2-[5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine

  • 2-[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine

Uniqueness: 2-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine is unique due to the presence of the fluorophenyl group at the 4-position, which can significantly affect its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4/c14-10-6-4-9(5-7-10)12-16-13(18-17-12)11-3-1-2-8-15-11/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDUWNYQRGVFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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